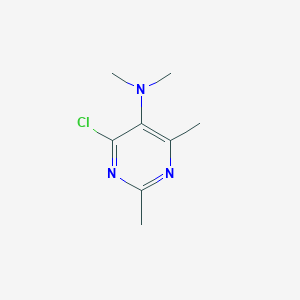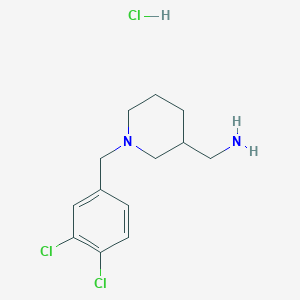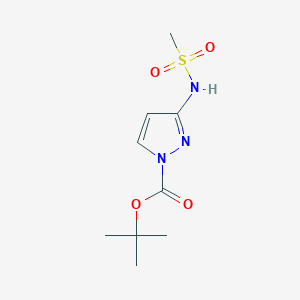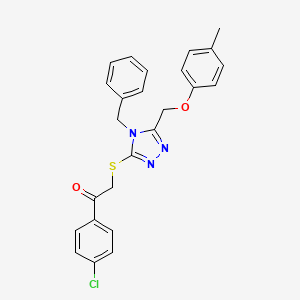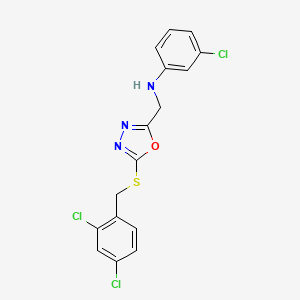
3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline is a complex organic compound that features a unique combination of functional groups, including a chlorinated aniline, a dichlorobenzyl thioether, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Dichlorobenzyl Thioether: This step involves the nucleophilic substitution of a dichlorobenzyl chloride with a thiol group.
Coupling with Chlorinated Aniline: The final step involves coupling the intermediate with 3-chloroaniline under suitable conditions, such as in the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be explored for its use in the development of new materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of certain enzymes or disrupt the integrity of microbial cell membranes. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide
Uniqueness
What sets 3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, is noteworthy as it can impart stability and enhance the compound’s ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H12Cl3N3OS |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
3-chloro-N-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C16H12Cl3N3OS/c17-11-2-1-3-13(6-11)20-8-15-21-22-16(23-15)24-9-10-4-5-12(18)7-14(10)19/h1-7,20H,8-9H2 |
InChI Key |
XQWNZDOKEOWJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


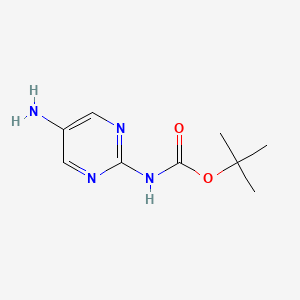
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)
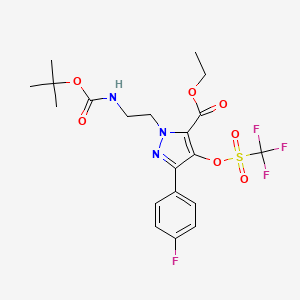
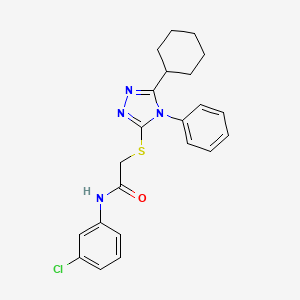

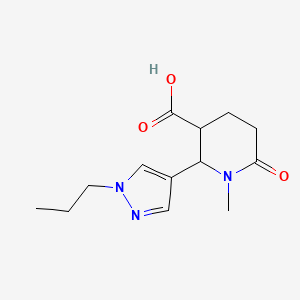

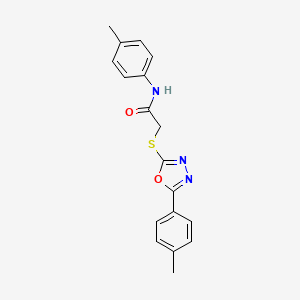
![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)
